molecular formula C17H17N3 B1501579 3-Phenyl-1-quinoxalin-2-YL-propylamine CAS No. 885275-30-9

3-Phenyl-1-quinoxalin-2-YL-propylamine

Cat. No.: B1501579
CAS No.: 885275-30-9
M. Wt: 263.34 g/mol
InChI Key: KQHRPSMMQKDCBB-UHFFFAOYSA-N
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Description

3-Phenyl-1-quinoxalin-2-YL-propylamine is a chemical compound with the molecular formula C17H17N3 . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of quinoxaline derivatives has been extensively studied. They can be synthesized via many different methods of synthetic strategies . For instance, the synthesis of 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one was obtained by an alkylation reaction of 3-phenylquinoxalin-2(1H)-one using 1,3-dibromopropane as an alkylating reagent and sodium hydroxide in the presence of tetra-n-butylammonium bromide .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions. For instance, the synthesis of 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one involves an alkylation reaction .

Safety and Hazards

The safety data sheet for a similar compound, 3-Phenyl-1-propylamine, indicates that it is a combustible liquid that causes severe skin burns and eye damage. Precautionary measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases. Due to their significant biological activities, there is a growing interest in developing new synthetic routes and exploring their potential applications .

Properties

IUPAC Name

3-phenyl-1-quinoxalin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c18-14(11-10-13-6-2-1-3-7-13)17-12-19-15-8-4-5-9-16(15)20-17/h1-9,12,14H,10-11,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHRPSMMQKDCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C2=NC3=CC=CC=C3N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693069
Record name 3-Phenyl-1-(quinoxalin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-30-9
Record name 3-Phenyl-1-(quinoxalin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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